Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyano-3-methylthiophene-2-carboxylic acid with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxamide
- 4-Cyano-N,N-diethyl-5-[(2-ethylbutanoyl)amino]-3-methyl-2-thiophenecarboxamide
Uniqueness
Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-5-9(6-2)12(17)16-13-10(7-15)8(3)11(20-13)14(18)19-4/h9H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
MSUVAYMUFJYNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C(=C(S1)C(=O)OC)C)C#N |
Origin of Product |
United States |
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